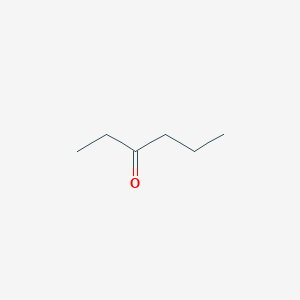













|
REACTION_CXSMILES
|
[C:1](O)(=O)[CH3:2].[C:5]([OH:10])(=O)[CH2:6][CH2:7][CH3:8].[CH2:11]([C:13]([CH3:15])=O)[CH3:12]>[O-2].[O-2].[Mn+4]>[CH2:12]([C:5]([CH2:6][CH2:7][CH3:8])=[O:10])[CH2:11][CH2:13][CH3:15].[CH2:6]([C:5]([CH2:1][CH3:2])=[O:10])[CH2:7][CH3:8] |f:3.4.5|
|


|
Name
|
dialkyl ketones
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
fatty acids
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
oxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
ketones
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C(=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[O-2].[O-2].[Mn+4]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
are prepared
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)C(=O)CCC
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 24% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)C(=O)CC
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 60% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |













|
REACTION_CXSMILES
|
[C:1](O)(=O)[CH3:2].[C:5]([OH:10])(=O)[CH2:6][CH2:7][CH3:8].[CH2:11]([C:13]([CH3:15])=O)[CH3:12]>[O-2].[O-2].[Mn+4]>[CH2:12]([C:5]([CH2:6][CH2:7][CH3:8])=[O:10])[CH2:11][CH2:13][CH3:15].[CH2:6]([C:5]([CH2:1][CH3:2])=[O:10])[CH2:7][CH3:8] |f:3.4.5|
|


|
Name
|
dialkyl ketones
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
fatty acids
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
oxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
ketones
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C(=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[O-2].[O-2].[Mn+4]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
are prepared
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)C(=O)CCC
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 24% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)C(=O)CC
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 60% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |